molecular formula C17H13BrFN3O2 B11047807 4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11047807
M. Wt: 390.2 g/mol
InChI Key: UILCFIILYCLJCP-UHFFFAOYSA-N
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Description

4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a furylmethyl group, and a pyrazolopyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolopyridinone core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3-bromo-4-fluorophenyl group: This step often involves halogenation reactions using reagents such as bromine and fluorine sources.

    Attachment of the furylmethyl group: This can be done through alkylation reactions using furylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-BROMO-4-FLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of a bromine and fluorine-substituted phenyl ring with a furylmethyl group and a pyrazolopyridinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H13BrFN3O2

Molecular Weight

390.2 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13BrFN3O2/c18-14-6-10(3-4-15(14)19)12-7-16(23)21-17-13(12)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,12H,7,9H2,(H,21,23)

InChI Key

UILCFIILYCLJCP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

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